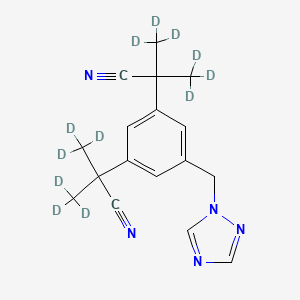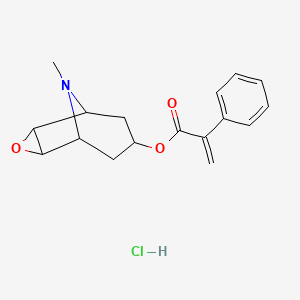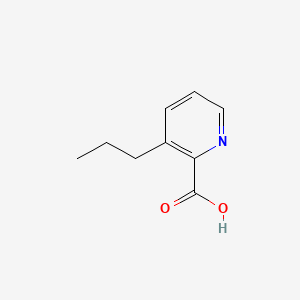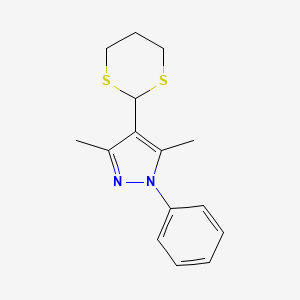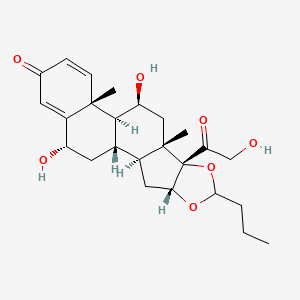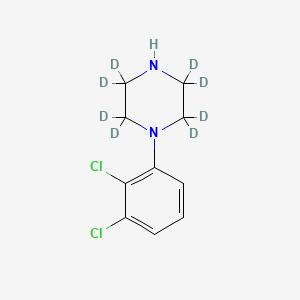
N-(2,3-Dichlorophenyl)piperazine-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dichlorophenyl)piperazine-d8 is a deuterated analogue of N-(2,3-Dichlorophenyl)piperazine. This compound is part of the phenylpiperazine family and is used primarily in scientific research. The deuterium labeling (d8) is often employed in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to trace the compound’s behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dichlorophenyl)piperazine-d8 typically involves the reaction of 2,3-dichloroaniline with piperazine in the presence of a deuterating agent. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process involves:
Starting Materials: 2,3-dichloroaniline and piperazine.
Deuteration: The use of deuterated solvents or deuterating agents to replace hydrogen atoms with deuterium.
Reaction Conditions: The reaction is usually conducted at elevated temperatures and may require a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To handle large quantities of reactants.
Purification Steps: Including crystallization, distillation, or chromatography to achieve high purity levels.
Quality Control: Rigorous testing to ensure the deuterium incorporation and overall compound integrity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dichlorophenyl)piperazine-d8 undergoes various chemical reactions, including:
Substitution Reactions: Where the chlorine atoms can be replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpiperazines, while oxidation can lead to the formation of corresponding quinones or other oxidized derivatives.
Scientific Research Applications
N-(2,3-Dichlorophenyl)piperazine-d8 is widely used in scientific research, including:
Chemistry: As a reference standard in NMR spectroscopy and mass spectrometry.
Biology: To study the metabolic pathways and interactions of phenylpiperazine derivatives.
Medicine: In the development and testing of pharmaceuticals, particularly those targeting the central nervous system.
Industry: As a precursor in the synthesis of more complex chemical entities used in various industrial applications.
Mechanism of Action
The mechanism of action of N-(2,3-Dichlorophenyl)piperazine-d8 involves its interaction with specific molecular targets. It acts as a partial agonist of dopamine D2 and D3 receptors, influencing neurotransmitter release and receptor activity. The deuterium labeling does not significantly alter its pharmacological properties but aids in tracing its metabolic fate and interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dichlorophenyl)piperazine: The non-deuterated analogue.
3,4-Dichlorophenylpiperazine: A positional isomer with different pharmacological properties.
3-Chlorophenylpiperazine: Another analogue with distinct receptor binding profiles.
Uniqueness
N-(2,3-Dichlorophenyl)piperazine-d8 is unique due to its deuterium labeling, which makes it particularly useful in analytical and tracing studies. The deuterium atoms provide a distinct signature in NMR and mass spectrometry, allowing for precise tracking of the compound’s behavior and interactions.
Properties
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-(2,3-dichlorophenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14/h1-3,13H,4-7H2/i4D2,5D2,6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQMXYJSNNCRAS-DUSUNJSHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C(=CC=C2)Cl)Cl)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
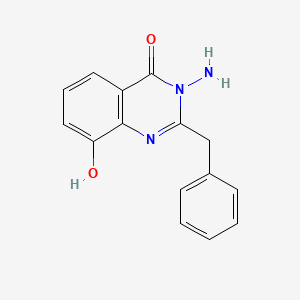
![1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3](/img/structure/B562358.png)
![Methyl 3,4-Dimethoxy[7-13C]-benzoate](/img/structure/B562363.png)
![(2S)-3-[(1E,5E)-pentadeca-1,5-dien-3-ynoxy]propane-1,2-diol](/img/structure/B562364.png)
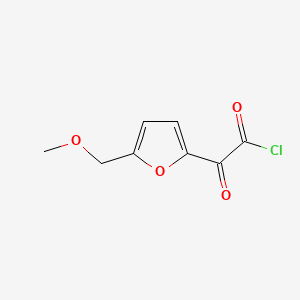
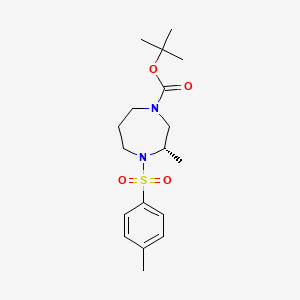
![(4S)-6-chloro-8-hydroxy-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B562380.png)
